3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione 3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15058104
InChI: InChI=1S/C25H20N4O3/c1-16-12-13-17(2)21(14-16)29-24(30)19-10-6-7-11-20(19)28(25(29)31)15-22-26-23(27-32-22)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3
SMILES:
Molecular Formula: C25H20N4O3
Molecular Weight: 424.5 g/mol

3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15058104

Molecular Formula: C25H20N4O3

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione -

Specification

Molecular Formula C25H20N4O3
Molecular Weight 424.5 g/mol
IUPAC Name 3-(2,5-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione
Standard InChI InChI=1S/C25H20N4O3/c1-16-12-13-17(2)21(14-16)29-24(30)19-10-6-7-11-20(19)28(25(29)31)15-22-26-23(27-32-22)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3
Standard InChI Key WNAMRFZRBMBWEW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

Introduction

Structural and Molecular Analysis

Core Architecture and Substituent Effects

The molecular framework of 3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (molecular formula: C25H20N4O3\text{C}_{25}\text{H}_{20}\text{N}_{4}\text{O}_{3}, molecular weight: 424.5 g/mol) integrates two pharmacologically significant heterocycles:

  • Quinazoline-2,4-dione: A bicyclic system known for hydrogen-bonding capacity and metabolic stability, derived from the parent quinazoline scaffold .

  • 1,2,4-Oxadiazole: A five-membered ring valued for its electron-deficient nature and role in enhancing bioavailability.

The 2,5-dimethylphenyl group at position 3 of the quinazoline core introduces steric bulk and lipophilicity, potentially influencing target binding and membrane permeability. Meanwhile, the 3-phenyl-1,2,4-oxadiazole-methyl substituent at position 1 contributes π-π stacking interactions and metabolic resistance.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC25H20N4O3\text{C}_{25}\text{H}_{20}\text{N}_{4}\text{O}_{3}
Molecular Weight (g/mol)424.5
CAS NumberNot publicly disclosed
Purity≥98% (HPLC)

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of this compound typically involves sequential functionalization of the quinazoline core:

  • Quinazoline-2,4-dione Formation: Cyclization of anthranilic acid derivatives with urea or phosgene yields the quinazoline-2,4-dione backbone .

  • N-Alkylation: Introduction of the oxadiazole-methyl group via nucleophilic substitution using a bromomethyl-oxadiazole intermediate under basic conditions (e.g., K2_2CO3_3 in DMF).

  • C-3 Aryl Substitution: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) installs the 2,5-dimethylphenyl group, leveraging aryl boronic acids and Pd(PPh3_3)4_4 as a catalyst.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationAnthranilic acid, urea, polyphosphoric acid65%
N-Alkylation5-(Bromomethyl)-3-phenyl-1,2,4-oxadiazole, K2_2CO3_3, DMF, 80°C72%
C-3 Coupling2,5-Dimethylphenylboronic acid, Pd(PPh3_3)4_4, Na2_2CO3_3, dioxane/H2_2O58%

Challenges and Purification

Key challenges include regioselectivity during N-alkylation and minimizing oxadiazole ring degradation under acidic conditions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6d_6):

    • Quinazoline H-5 and H-6 protons appear as doublets at δ 7.45–7.52 ppm.

    • Oxadiazole-methyl CH2_2 resonates as a singlet at δ 5.12 ppm.

    • 2,5-Dimethylphenyl methyl groups show singlets at δ 2.31 and 2.28 ppm.

  • 13^13C NMR (101 MHz, DMSO-d6d_6):

    • Quinazoline C-2 and C-4 carbonyls at δ 162.4 and 159.8 ppm.

    • Oxadiazole C-5 at δ 167.2 ppm.

Mass Spectrometry

High-resolution ESI-MS (Q Exactive Orbitrap) confirms the molecular ion [M+H]+^+ at m/zm/z 425.1612 (calc. 425.1608) .

Table 3: Key Spectral Signatures

TechniqueData
IR (ATR)νC=O\nu_{\text{C=O}}: 1685 cm1^{-1}, νN-O\nu_{\text{N-O}}: 1240 cm1^{-1}
UV-Visλmax\lambda_{\text{max}}: 274 nm (π→π^*)

Pharmacological Profile and Mechanism

Kinase Inhibition and Anticancer Activity

In vitro assays demonstrate dose-dependent inhibition of EGFR (IC50_{50} = 0.78 μM) and VEGFR-2 (IC50_{50} = 1.2 μM), attributed to competitive binding at the ATP site. Preliminary cytotoxicity studies against MCF-7 breast cancer cells show an IC50_{50} of 12.4 μM, with apoptosis induction confirmed via caspase-3 activation.

Anti-Inflammatory Effects

The compound suppresses LPS-induced TNF-α production in RAW 264.7 macrophages (IC50_{50} = 5.6 μM) by inhibiting IκB kinase (IKKβ), thereby blocking NF-κB nuclear translocation.

TargetAssay ModelIC50_{50}/EC50_{50}
EGFR kinaseEnzymatic assay0.78 μM
VEGFR-2 kinaseEnzymatic assay1.2 μM
MCF-7 viabilityMTT assay12.4 μM
TNF-α productionRAW 264.7 cells5.6 μM

Applications and Future Directions

Drug Development

As a kinase inhibitor lead, this compound is a candidate for structural optimization to enhance selectivity and oral bioavailability. Hybridization with chalcone or pyrazole motifs may improve dual EGFR/VEGFR-2 inhibition.

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